3-Hydroxypyridine

Overview

Description

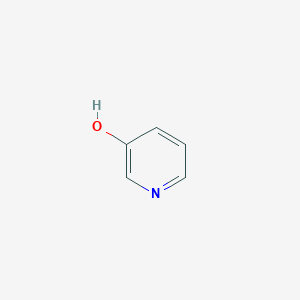

3-Hydroxypyridine (C₅H₅NO) is a heterocyclic aromatic compound featuring a hydroxyl (-OH) group at the 3-position of the pyridine ring. Its electronic structure, characterized by p–π conjugation between the hydroxyl oxygen and the aromatic ring, enhances electron density on the nitrogen atom, influencing its reactivity and interactions with metals and biomolecules .

Scientific Research Applications

Pharmaceutical Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3-hydroxypyridine derivatives. In an experimental study involving intracerebral hemorrhage (ICH) models, three out of four derivatives demonstrated significant neuroprotective effects, leading to improved survival rates and resolution of pathological signs compared to control groups. The compounds LKhT 4-97 and LKhT 11-02 showed particularly promising results, suggesting their potential for treating neurodegenerative conditions .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored through quantitative structure-activity relationship (QSAR) studies. A series of derivatives were tested against Staphylococcus aureus and Candida albicans, revealing that structural modifications significantly influenced their antimicrobial efficacy. The best-performing models explained up to 96% of the variance in activity against S. aureus and 91% against C. albicans .

Cardiotoxicity Studies

Research has identified this compound as a potential cardiotoxicant through pharmacophore modeling. This modeling approach helps in screening compounds for their inhibitory effects on RET kinase, which is relevant in cardiovascular diseases .

Synthetic Chemistry

Building Block for Synthesis

this compound serves as a crucial building block in the synthesis of various pharmaceuticals, herbicides, and antibiotics. Its derivatives are utilized in creating complex organic molecules, enhancing the efficiency of drug discovery processes .

Synthesis of Dithiophosphonates

Recent research has demonstrated the use of this compound in synthesizing salts of aryldithiophosphonic acids. These compounds exhibit high antimicrobial activity against pathogens like Bacillus cereus and Candida albicans, showcasing the compound's utility in developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of 3-hydroxypyridine and its derivatives often involves the modulation of enzyme activity. For example, emoxypine, a derivative, has been shown to modulate monoamine oxidase activity, affecting the catabolism of neurotransmitters like serotonin and noradrenaline . This modulation can lead to various therapeutic effects, including antioxidant and anti-inflammatory actions.

Comparison with Similar Compounds

Positional Isomers: 2-Hydroxypyridine and 4-Hydroxypyridine

Structural isomerism significantly alters electronic and functional properties:

The 3-isomer’s electron-rich N atom facilitates stronger metal coordination compared to 2- and 4-hydroxypyridines, making it preferable in catalysis .

Aminopyridine Derivatives: 2,3-Diaminopyridine

Structural and Functional Contrasts :

- Steric Effects: The presence of two amine groups in 2,3-diaminopyridine increases steric bulk, reducing DNA-binding efficiency in platinum complexes (e.g., AH7 vs. AH3) .

- Electronic Effects: The -NH₂ groups in aminopyridines are less electron-donating than the -OH group in this compound, leading to weaker metal-ligand interactions .

Pyridine and 1,10-Phenanthroline

Catalytic Performance in Cobalt Complexes :

| Ligand | Electron Density on N | Steric Hindrance | Catalytic Efficiency (EO Conversion) |

|---|---|---|---|

| This compound | High (p–π conjugation) | Low | Optimal (~90% conversion) |

| Pyridine | Moderate | Low | Moderate (~60% conversion) |

| 1,10-Phenanthroline | High | High | Poor (~20% conversion) |

This compound outperforms pyridine due to enhanced electron donation and surpasses 1,10-phenanthroline by minimizing steric clashes with cobalt centers .

Fused-Ring Analogues: 3-Hydroxypyrrolo[2,3-b]pyridine

This compound, with an electron-deficient fused pyrrole ring, contrasts with this compound in:

- Reactivity : Reduced aromatic stability due to fused rings limits its use in electrophilic substitutions.

- Applications : Primarily studied as an indoxyl analogue for synthetic chemistry rather than biomedical uses .

Microbial Degradation Specificity

| Compound | Degradation Pathway | Key Enzyme System | Organism |

|---|---|---|---|

| This compound | Oxidized to 2,5-dihydroxypyridine | HpdA1A2A3A4 dehydrogenase | Ensifer adhaerens HP1 |

| 3-Methylpyridine | Not degraded by Gordonia nitida LE31 | N/A | N/A |

This compound’s hydroxyl group enables specialized catabolism, unlike alkylated pyridines resistant to microbial breakdown .

Zwitterionic Behavior in Derivatives

This compound 1-oxide forms crystalline zwitterions with delocalized π-systems, unlike non-zwitterionic hydroxypyridines. This property enhances stability in solid-state applications .

Biological Activity

3-Hydroxypyridine is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is a derivative of pyridine, characterized by a hydroxyl group at the third position of the pyridine ring. It is known for its role as a pharmacophore in various therapeutic agents. The compound and its derivatives have been studied for their effects on several biological systems, including antimicrobial activity, neuroprotective effects, and modulation of signaling pathways.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A quantitative structure-activity relationship (QSAR) analysis indicated that specific structural parameters significantly influence antimicrobial effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. For instance, derivatives of this compound-4-one were shown to exhibit substantial antibacterial and antifungal activities, with predictive models explaining up to 96% of variance in their activity against S. aureus and 91% against C. albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Method Used | Reference |

|---|---|---|---|

| This compound-4-one | S. aureus | QSAR Analysis | |

| 2-Ethyl-6-methyl-3-hydroxy | C. albicans | Alamar Blue Assay | |

| Mannich Bases | Various microorganisms | Microplate Assay |

2. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound derivatives. One study reported that compounds such as ethyl-6-methyl-3-hydroxypyridinium exhibited acute hypoxia protection and neuroprotection in rat models. This suggests that these derivatives may play a role in treating neurodegenerative diseases by mitigating protein misfolding associated with conditions like Alzheimer's disease .

3. Modulation of Signaling Pathways

The influence of this compound on the nuclear factor kappa B (NF-κB) signaling pathway has been particularly noteworthy. A study demonstrated that certain derivatives significantly inhibited NF-κB activation in various pathological models, such as staphylococcal sepsis and acute pancreatitis. The efficacy was ranked based on their inhibitory activity: XS-9 > ethoxidol > mexidol . This modulation suggests potential therapeutic applications in inflammatory diseases.

Case Study: Antimicrobial Efficacy

In a controlled study, a series of this compound derivatives were synthesized and tested for their antimicrobial efficacy using the microplate Alamar Blue assay. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Case Study: Neuroprotective Effects in Animal Models

A study involving rat models with induced bacterial meningitis showed that treatment with specific this compound derivatives resulted in reduced brain edema, highlighting their neuroprotective properties. These findings support further exploration into their mechanisms of action and potential clinical applications for neuroprotection .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

3-Hydroxypyridine undergoes electrophilic substitution, with reactivity influenced by pH and substituents:

-

In acidic conditions : The ring nitrogen is protonated, directing electrophiles to the C(2) and C(6) positions .

-

In alkaline conditions : Deprotonation of the hydroxyl group enhances electron density at C(2) and C(6) , favoring substitution .

Key Findings:

Quantum-chemical calculations (Hückel MO method) corroborate experimental results, showing C(2) as the most reactive site due to localized π-electron density .

Oxidative Reactions

The hydroxyl group facilitates oxidative transformations:

-

Oxidative deformylation : In ethanol at room temperature, this compound undergoes oxidative deformylation to form 5-aza-2,5-cyclohexadien-1-one (43% yield) .

-

Solvent effects : Bulky solvents (e.g., isopropanol) reduce yields, while fluorinated alcohols (e.g., TFE) hinder reactivity .

Solvent Impact on Oxidative Deformylation:

| Solvent | Yield (%) | Reactivity Trend |

|---|---|---|

| Ethanol | 43 | Moderate |

| Isopropanol | <5 | Low |

| 2,2,2-Trifluoroethanol | 11 | Electron-withdrawing effect |

| Dichloromethane | 0 | Non-nucleophilic |

Enzymatic Degradation

Microbial degradation by Ensifer adhaerens HP1 involves the 3hpd gene cluster :

-

Initial step : this compound dehydrogenase (HpdA1A2A3A4) hydroxylates this compound to 2,5-dihydroxypyridine (2,5-DHP) .

-

Pathway : 2,5-DHP is further metabolized via the maleamate pathway (Fig. 2B in ).

Gene Expression Induction:

| Gene | Induction Factor (3HP vs. Control) | Role |

|---|---|---|

| hpdA1 | 12.5× | Large subunit of dehydrogenase |

| hpdB | 15.2× | Pyridine ring hydroxylase |

| hpdC | 11.8× | Electron transfer component |

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism:

Comparison with Isomers

| Property | 2-Hydroxypyridine | This compound | 4-Hydroxypyridine |

|---|---|---|---|

| Dominant tautomer | Pyridone | Zwitterion | Pyridone |

| Electrophilic sites | C(3), C(5) | C(2), C(6) | C(3), C(5) |

| pKa (OH group) | ~1.3 | ~8.75 | ~3.3 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-hydroxypyridine in laboratory settings, and how do they differ in methodology?

- Answer : Two main approaches are prominent:

- Chemical synthesis : Utilizes hydroxylation of pyridine derivatives. For example, oxidative esterification catalyzed by transition metals (e.g., cobalt or copper) under controlled pH conditions optimizes yields .

- Enzymatic routes : Leverage dehydrogenases or hydrolases for enantioselective synthesis. Ensifer adhaerens employs the HpdA1A2A3A4 dehydrogenase complex to hydroxylate pyridine derivatives, offering stereochemical precision .

- Methodological considerations : Enzymatic methods require induction via substrates (e.g., glycerol) and optimal pH (8.0–9.0) for enzyme stability, while chemical methods demand inert atmospheres to prevent oxidation .

Q. How is this compound quantified and validated in environmental or biological matrices?

- Answer :

- HPLC-UV/Vis : Retention time (~2.27 min) and m/z 96.0446 (C₅H₅NO⁺) are key identifiers. Calibration curves (linear range: 50–1500 mg/L) and spike-recovery tests (85–110%) validate accuracy .

- LC-HRMS/MS : Fragmentation patterns (e.g., m/z 70.03 and 96.04) and isotopic fit filters (≤5 ppm mass error) distinguish this compound from isomers like 4-hydroxypyridine .

- Quality controls : Use internal standards (e.g., deuterated analogs) to correct matrix effects in complex samples .

Advanced Research Questions

Q. What enzymatic systems drive microbial degradation of this compound, and how are they regulated?

- Answer :

- HpdA dehydrogenase complex : A four-component system (HpdA1A2A3A4) in Ensifer adhaerens catalyzes α-hydroxylation, converting this compound to 2,5-dihydroxypyridine. The SRPBCC domain in HpdA3 mediates substrate binding .

- Agrobacterium sp. DW-1 pathway :

- Step 1 : Fe²⁺-dependent dioxygenase cleaves 2,5-dihydroxypyridine to N-formylmaleamic acid.

- Step 2 : Hydrolysis yields maleic/fumaric acids, entering the TCA cycle .

- Regulation : Gene clusters (e.g., 3hpd) are induced by this compound. Optimal activity requires pH 8.0 and 30°C, with PEP-utilizing proteins maintaining cofactor balance .

Q. How do tautomeric equilibria of this compound impact its chemical reactivity and spectroscopic analysis?

- Answer :

- Keto-enol equilibrium : In aqueous solutions, this compound exists as a mix of keto (N-protonated) and enol (O-protonated) forms. RIXS (resonant inelastic X-ray scattering) at BESSY II resolves these tautomers via element-specific X-ray absorption .

- Reactivity implications : The enol form participates in nucleophilic reactions (e.g., esterification), while the keto form dominates electrophilic substitutions.

- Analytical challenges : UV-Vis spectra (λmax 278 nm for enol vs. 310 nm for keto) require deconvolution for quantitative analysis .

Q. What experimental models are used to evaluate this compound derivatives in correcting oxidative stress in erythrocytes?

- Answer :

- In vitro models : Erythrocyte membranes from ethanol-induced pancreatitis models are treated with derivatives (e.g., β-hydroxynicotinoylhydrazon) to assess lipid/protein restoration. Metrics include:

| Parameter | Measurement Method | Key Finding |

|---|---|---|

| Lipid peroxidation | Thiobarbituric acid assay | ↓ MDA levels by 40–60% |

| Antioxidant enzymes | Catalase/SOD activity assays | ↑ Activity by 1.5–2.0 fold |

- In vivo validation : Rat models with chronic ethanol intoxication show improved erythrocyte sorption capacity (↑30–50%) post-treatment .

Q. Methodological Challenges & Contradictions

Q. How do researchers resolve contradictions in proposed degradation pathways of this compound?

- Answer : Discrepancies arise in intermediate identification (e.g., 2,3-dihydroxypyridine vs. 2,5-dihydroxypyridine). Strategies include:

- Multi-omics integration : Metabolomics (LC-MS) and transcriptomics (qPCR of 3hpd genes) confirm dominant intermediates .

- Enzyme inhibition studies : Blocking Fe²⁺ in Agrobacterium DW-1 halts 2,5-dihydroxypyridine cleavage, validating its role .

- Comparative genomics : Phylogenetic analysis of 3hpd clusters across Actinobacteria and Proteobacteria identifies conserved pathway steps .

Preparation Methods

Hydrolysis of 3-Chloropyridine: Mechanism and Optimization

Reaction Pathway and Conditions

The hydrolysis of 3-chloropyridine to 3-hydroxypyridine involves nucleophilic substitution, where the chlorine atom is replaced by a hydroxyl group. As detailed in CN105175320A , this reaction is conducted in a high-boiling solvent (e.g., propylene glycol) at 130–140°C with sodium hydroxide as the base. The two-step process includes:

-

Alkaline Hydrolysis : 3-Chloropyridine reacts with NaOH in propylene glycol, forming a sodium salt intermediate.

-

Acid Neutralization : Concentrated HCl adjusts the pH to 6–7, followed by methanol-assisted crystallization and vacuum distillation.

Key Variables :

-

Solvent : Propylene glycol enhances reaction efficiency due to its high dielectric constant and thermal stability.

-

Molar Ratio : A 1:2.5 ratio of 3-chloropyridine to NaOH minimizes side reactions .

-

Temperature : Maintaining 130–140°C ensures complete conversion without thermal degradation.

Yield and Scalability

As demonstrated in Table 1, varying solvent quantities and reaction times influence yields:

| Solvent Mass Ratio (Glycol:3-Chloropyridine) | NaOH Equivalents | Yield (%) |

|---|---|---|

| 1:1 | 2.2 | 85 |

| 2:1 | 2.5 | 86 |

| 5:1 | 2.5 | 90 |

Increasing solvent volume improves mixing and heat transfer, elevating yields to 90% . Industrial scalability is facilitated by mild conditions and inexpensive reagents, though energy-intensive distillation remains a drawback.

Biomass-Derived Synthesis: Furfural Cyclization

Catalytic Mechanism and Reaction Design

CN111170935B discloses a novel route using furfural, a renewable feedstock, under aqueous conditions with a skeleton iron catalyst (Raney Fe). The mechanism proceeds via:

-

Adsorption : Furfural and ammonia adsorb onto the Fe catalyst.

-

Ring-Opening : Ammonia attacks the furan ring, forming 5-amino-2-hydroxy-2,4-pentadienal.

-

Cyclization : Dehydration yields this compound.

Reaction Parameters :

-

Temperature : 100–140°C (optimal at 120°C).

-

Catalyst Loading : 5 mg per 0.4 mmol furfural.

-

Ammonia Source : Aqueous NH₃ (25 µL).

Performance and Limitations

Despite its green chemistry appeal, this method faces challenges:

| Condition | Yield (%) |

|---|---|

| 120°C, 2h | 10.9 |

| 120°C, 2h (low NH₃) | 3.1 |

The low yield stems from competing side reactions, such as polymerization of furfural. However, the use of water as a solvent and non-precious metal catalysts aligns with sustainable chemistry goals.

Comparative Analysis of Methodologies

Industrial Feasibility

-

Hydrolysis Route : Dominates industrial production due to high yields (85–90%) and straightforward purification . Energy costs for solvent recovery and high temperatures (~140°C) are mitigated by scalability.

-

Furfural Route : While environmentally favorable, sub-15% yields hinder commercialization . Research into catalyst optimization (e.g., Fe-Ni alloys) may enhance efficiency.

Environmental and Economic Considerations

Properties

IUPAC Name |

pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNBEZIAWKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52536-09-1 (hydrochloride salt) | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1051563 | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-00-2 | |

| Record name | 3-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.